2-{[(4-Nitrophenyl)imino]methyl}phenol
Description
Significance of Schiff Bases in Contemporary Chemical Research
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of coordination and medicinal chemistry. ijfmr.comskbu.ac.ingsconlinepress.com First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. ijfmr.comgsconlinepress.com Their importance stems from their synthetic accessibility, structural versatility, and the diverse chemical properties imparted by various substituents. ijfmr.com
In coordination chemistry, the lone pair of electrons on the imine nitrogen atom allows Schiff bases to act as effective ligands, forming stable complexes with a wide array of metal ions. ijfmr.comscience.gov These metal complexes are instrumental in numerous applications, including catalysis, materials science, and the development of chemical sensors. ijfmr.comorientjchem.org
The medicinal and pharmaceutical fields have also seen extensive use of Schiff bases and their metal chelates. orientjchem.orgnih.gov The imine group is a key pharmacophore that can interact with biological targets like enzymes and DNA. ijfmr.comgsconlinepress.com Consequently, these compounds have been investigated for a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. skbu.ac.ingsconlinepress.comnih.gov The chelation with metal ions can, in many cases, enhance this biological activity. orientjchem.orgnih.gov
Architectural Features of Phenol-Iminomethyl Scaffolds with Nitroaryl Substituents
The compound 2-{[(4-Nitrophenyl)imino]methyl}phenol belongs to the salicylidene-aniline class of Schiff bases, which possess a distinct and influential architecture.
Phenol-Iminomethyl Scaffold: This core structure, derived from salicylaldehyde (B1680747), features a phenolic hydroxyl (-OH) group positioned ortho to the imine linkage. This arrangement facilitates the formation of a stable, six-membered ring through an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. nih.gov This structural feature contributes to the thermodynamic stability of the molecule. nih.gov The phenolic oxygen and the imine nitrogen act as donor atoms, allowing the molecule to function as a bidentate ligand (N, O donors) in the formation of metal complexes. researchgate.net
Nitroaryl Substituents: The presence of a 4-nitrophenyl group (a nitroaryl substituent) significantly modulates the electronic properties of the ligand. The nitro group (-NO₂) is strongly electron-withdrawing, which influences the molecule in several ways:
It decreases the electron density on the aromatic ring and the imine nitrogen.
This inductive effect can impact the stability and reactivity of the resulting metal complexes. nih.govresearchgate.net
Electron-withdrawing groups can affect the electronic absorption spectra of the compound. jocpr.com
The presence of a nitro group can also enhance the biological activity of the compound and its derivatives. nih.gov
Current Research Trajectories Pertaining to this compound and its Derivatives
Current research on this compound, also known as NPIMP (2-(4-nitrophenyl)iminomethyl phenol), is primarily focused on its synthesis and the biological evaluation of its metal complexes. tandfonline.com
Synthesis and Characterization: The ligand is synthesized via the condensation reaction of salicylaldehyde and 4-nitroaniline (B120555). tandfonline.com It has been characterized using a variety of spectroscopic and analytical methods, including FT-IR, NMR (¹H and ¹³C), LC-MS, and UV-Vis spectroscopy. tandfonline.com X-ray crystallography has also been used to determine its solid-state structure. nih.gov
Anticancer and Antimicrobial Applications: A significant research trajectory involves the synthesis of metal complexes with this compound and the investigation of their potential as therapeutic agents. tandfonline.comtandfonline.com
Anticancer Activity: Studies have shown that metal complexes of this ligand with Lanthanum(III), Cobalt(II), Nickel(II), and Copper(II) exhibit promising anticancer activity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. tandfonline.comtandfonline.comresearchgate.net
Antimicrobial Activity: These metal complexes have also demonstrated notable antimicrobial properties. tandfonline.com Research indicates that the complexes often show higher antibacterial and antifungal activity than the free ligand. tandfonline.comresearchgate.net Specifically, the La(III) and Co(II) complexes have been identified as having potential antibacterial and antifungal efficacy. tandfonline.comtandfonline.com The enhanced activity of the metal complexes is often attributed to the theory of chelation, which can increase the lipophilic nature of the compound, facilitating its transport across microbial cell membranes. orientjchem.org
This focus on creating and testing metal-based drugs highlights a key direction in modern medicinal chemistry, where Schiff base ligands like this compound serve as versatile platforms for developing new therapeutic agents. skbu.ac.inorientjchem.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[(4-nitrophenyl)iminomethyl]phenol | nih.gov |
| Molecular Formula | C₁₃H₁₀N₂O₃ | nih.gov |
| Molecular Weight | 242.23 g/mol | nih.gov |
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 12.413 Å |
| b | 5.744 Å |
| c | 15.597 Å |
| β | 97.69 ° |
Source: Acta Crystallographica Section C (1999), 55(10), 1707-1710, via PubChem. nih.gov
Table 3: Summary of Biological Activity of this compound (NPIMP) Metal Complexes
| Metal Ion | Proposed Geometry | Biological Activity Investigated | Key Findings | Source |
|---|---|---|---|---|
| La(III) | Distorted Octahedral | Anticancer, Antimicrobial | Promising activity against MCF-7 & HeLa cells; Potential antibacterial & antifungal agent. | tandfonline.comtandfonline.com |
| Co(II) | Distorted Octahedral | Anticancer, Antimicrobial | Promising activity against MCF-7 & HeLa cells; Potential antibacterial & antifungal agent. | tandfonline.comtandfonline.com |
| Ni(II) | Distorted Octahedral | Anticancer, Antimicrobial | Promising activity against MCF-7 & HeLa cells. | tandfonline.comtandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-nitrophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXTWLBSDOISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788-25-0 | |
| Record name | NSC100616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((4-NITRO-PHENYLIMINO)-METHYL)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for 2 4 Nitrophenyl Imino Methyl Phenol
Condensation Reaction Principles: Schiff Base Formation
The foundational method for synthesizing 2-{[(4-Nitrophenyl)imino]methyl}phenol is the condensation reaction, a cornerstone of organic chemistry for forming Schiff bases. fud.edu.ngrsisinternational.org This process involves the reaction of a carbonyl compound, typically an aldehyde or ketone, with a primary amine, resulting in the formation of an imine and the elimination of a water molecule. fud.edu.ngrsisinternational.org
Reaction of 2-hydroxybenzaldehyde Derivatives with 4-nitroaniline (B120555)
The specific synthesis of this compound involves the reaction between 2-hydroxybenzaldehyde (also known as salicylaldehyde) and 4-nitroaniline. fud.edu.ngtandfonline.comtandfonline.com In this reaction, the aldehyde group (-CHO) of 2-hydroxybenzaldehyde reacts with the primary amine group (-NH2) of 4-nitroaniline. The presence of the hydroxyl group (-OH) on the benzaldehyde (B42025) ring and the nitro group (-NO2) on the aniline (B41778) ring are crucial to the electronic properties and reactivity of the resulting Schiff base.
The general reaction is as follows:
2-hydroxybenzaldehyde + 4-nitroaniline → this compound + H₂O
This reaction is typically carried out by refluxing an equimolar mixture of the two reactants in a suitable solvent. tandfonline.com
Optimization of Reaction Conditions: Solvent Effects and Temperature
The efficiency of Schiff base formation is highly dependent on the reaction conditions, particularly the choice of solvent and the reaction temperature. Ethanol (B145695) is a commonly used solvent for the synthesis of this compound. fud.edu.ngtandfonline.com The reaction is often heated to reflux to ensure a reasonable reaction rate. For instance, one conventional method involves refluxing the ethanolic solution of the reactants at 75°C for 6 hours. tandfonline.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). tandfonline.com
The selection of the solvent can influence the reaction rate and yield. Solvents that can azeotropically remove water, the byproduct of the condensation, can drive the equilibrium towards the product side, thereby increasing the yield.
| Parameter | Condition | Outcome |
| Solvent | Ethanol | Commonly used, facilitates dissolution of reactants. fud.edu.ngtandfonline.com |
| Temperature | 75°C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. tandfonline.com |
| Reaction Time | 6 hours | A typical duration for achieving good conversion under conventional heating. tandfonline.com |
Stoichiometric Considerations and pH Control
For the synthesis of this compound, an equimolar ratio of 2-hydroxybenzaldehyde and 4-nitroaniline is typically employed. tandfonline.com This 1:1 stoichiometry ensures that both reactants are consumed efficiently, maximizing the yield of the desired Schiff base.
The pH of the reaction medium can also play a critical role. The formation of a Schiff base is a reversible reaction that is generally catalyzed by either an acid or a base. rsisinternational.org A catalytic amount of a weak acid, such as glacial acetic acid, is often added to the reaction mixture to facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. projectsolutionz.com.ng However, the pH must be carefully controlled, as a highly acidic medium can lead to the protonation of the amine, rendering it non-nucleophilic and thus inhibiting the reaction.
Modern Synthetic Approaches
In addition to the traditional refluxing method, modern synthetic techniques have been applied to the synthesis of this compound to improve reaction times, yields, and environmental friendliness.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov This technique has been successfully applied to the synthesis of this compound, offering significant advantages over conventional heating methods. tandfonline.comresearchgate.net
In a typical microwave-assisted synthesis, an ethanolic mixture of 4-nitroaniline and salicylaldehyde (B1680747) is irradiated in a microwave oven. tandfonline.com The reaction is completed in a much shorter time, typically within 6-8 minutes, compared to the several hours required for conventional heating. tandfonline.com This rapid heating leads to a significant increase in the reaction rate and often results in higher yields. For example, a yield of 86% has been reported for the microwave-assisted synthesis of this Schiff base. tandfonline.com
The advantages of microwave-assisted synthesis include:
Reduced Reaction Time: Drastic reduction from hours to minutes. tandfonline.com
Higher Yields: Often leads to improved product yields. tandfonline.com
Energy Efficiency: More efficient heating compared to conventional methods.
Greener Chemistry: Often requires less solvent and energy. nih.gov
Conventional Solution-Phase Synthesis
The conventional solution-phase synthesis remains a widely used and reliable method for preparing this compound. tandfonline.comresearchgate.net This method typically involves dissolving the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux for a specific period. tandfonline.com
A common procedure involves the condensation of equimolar amounts of 4-nitroaniline and salicylaldehyde in ethanol with a catalytic amount of glacial acetic acid. tandfonline.com The mixture is refluxed at 75°C for 6 hours. tandfonline.com After the reaction is complete, the mixture is allowed to cool, and the product precipitates out as a yellow solid. tandfonline.com The precipitate is then filtered, washed with a cold solvent like ethanol, and can be further purified by recrystallization. tandfonline.com This method has been reported to yield the product in good quantities, for instance, an 80% yield has been achieved. tandfonline.com
While this method is effective, it is more time-consuming and energy-intensive compared to microwave-assisted synthesis.
| Synthesis Method | Reactants | Solvent | Catalyst | Reaction Time | Temperature | Yield |
| Microwave-Assisted | 4-nitroaniline, Salicylaldehyde | Ethanol | - | 6-8 minutes | Microwave Irradiation | 86% tandfonline.com |
| Conventional Solution-Phase | 4-nitroaniline, Salicylaldehyde | Ethanol | Glacial Acetic Acid | 6 hours | 75°C (Reflux) | 80% tandfonline.com |
Green Chemistry Principles in Synthetic Strategies
The application of green chemistry principles to the synthesis of Schiff bases, including this compound, has gained significant attention. These strategies aim to reduce or eliminate the use and generation of hazardous substances, offering environmentally benign alternatives to conventional methods. Key approaches include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and the use of eco-friendly solvents such as water. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. worldwidejournals.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly accelerating many chemical reactions. worldwidejournals.comnih.gov In this technique, microwave energy is used to directly heat the reactants, leading to a rapid and uniform temperature increase. This often results in dramatically reduced reaction times, from hours to minutes, along with improved product yields and purity. nih.govresearchgate.net
For the synthesis of this compound, a direct comparison between microwave-assisted and conventional heating methods has been reported. The reaction involves the condensation of salicylaldehyde and 4-nitroaniline. The microwave-assisted approach demonstrates a significant improvement in both reaction time and yield, highlighting its efficiency and adherence to green chemistry principles. researchgate.net
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reactants | Salicylaldehyde, 4-Nitroaniline | Salicylaldehyde, 4-Nitroaniline |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 3-4 hours | 4-5 minutes |
| Yield | 75% | 89% |
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasonic irradiation provides another green alternative for synthesizing Schiff bases. This method utilizes the energy of high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, which enhances reaction rates and yields. worldwidejournals.commdpi.com
The benefits of ultrasound-assisted synthesis include:
Increased reaction speed: Reactions are often completed in a shorter time compared to conventional methods. researchgate.net
Higher yields: The enhanced reactivity typically leads to better product yields. researchgate.net
Mild conditions: Reactions can often be carried out at lower temperatures.
Use of green solvents: This technique is highly effective in aqueous media, promoting the use of water as an environmentally safe solvent. worldwidejournals.com
While specific data for the ultrasound-assisted synthesis of this compound is not detailed, the successful application of this method for a wide range of other Schiff bases demonstrates its potential as a superior and eco-friendly alternative to traditional heating. worldwidejournals.comresearchgate.net
Solvent-Free Synthesis (Mechanochemistry)
A particularly green approach to chemical synthesis is the elimination of solvents altogether. Mechanochemistry, or grinding, involves the mixing and grinding of solid reactants in a mortar and pestle. worldwidejournals.com This solvent-free method is highly efficient, reduces waste, and simplifies product purification.
The key advantages of this technique are:
Environmental friendliness: By avoiding organic solvents, this method significantly reduces pollution and health hazards. worldwidejournals.com
Efficiency: Reactions can proceed rapidly at room temperature, often with excellent yields. researchgate.net
Simplicity: The experimental setup is simple and does not require specialized equipment for heating or refluxing. worldwidejournals.com
For instance, the synthesis of a related Schiff base, 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, was achieved by simply mixing salicylaldehyde and p-toluidine (B81030) without any solvent, yielding the crystalline product after about one week at room temperature. researchgate.net This highlights the feasibility of solvent-free methods for this class of compounds, aligning perfectly with the core principles of green chemistry.
| Strategy | Principle | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | Direct heating of reactants with microwave energy. | Reduced reaction time, higher yields, increased purity. | worldwidejournals.comresearchgate.net |
| Ultrasound-Assisted | Acoustic cavitation enhances chemical reactivity. | Faster reactions, high yields, mild conditions, suitable for aqueous media. | worldwidejournals.commdpi.comresearchgate.net |
| Solvent-Free Grinding | Reactants are ground together without a solvent. | Eliminates solvent waste, simple procedure, high efficiency. | worldwidejournals.comresearchgate.net |
| Water as Green Solvent | Utilizing water as a non-toxic, inexpensive, and safe reaction medium. | Environmentally benign, cost-effective, improved safety. | worldwidejournals.comatlantis-press.com |
Advanced Characterization Techniques for Structural Elucidation
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-{[(4-Nitrophenyl)imino]methyl}phenol by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's functional groups and electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for the title compound are not widely published, a detailed analysis can be constructed based on the known chemical shifts of its precursors, p-nitroaniline and salicylaldehyde (B1680747), and closely related analogues. rsc.orgchemicalbook.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule.
Phenolic Proton (-OH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 12.0-14.0 ppm. This significant downfield shift is due to strong intramolecular hydrogen bonding with the imine nitrogen, which deshields the proton.
Imine Proton (-CH=N-): A sharp singlet is expected between δ 8.5 and 9.0 ppm. This proton is attached to an sp²-hybridized carbon and is deshielded by the electronegative nitrogen atom.
Aromatic Protons: The protons on the two aromatic rings will appear in the δ 6.5-8.5 ppm region. The four protons on the salicylaldehyde ring will exhibit a complex splitting pattern due to their differing electronic environments. The four protons on the p-nitrophenyl ring will show a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. rsc.orgchemicalbook.com Protons ortho to the nitro group are expected to be the most downfield (around δ 8.2-8.4 ppm), while those meta will be further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton.
Imine Carbon (-CH=N-): The carbon of the imine group is expected to resonate significantly downfield, typically in the range of δ 160-165 ppm.
Aromatic Carbons: The aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the phenolic oxygen (C-O) will be shifted downfield (around δ 160 ppm), as will the carbons attached to the imine and nitro groups. For p-nitroaniline, the carbon bearing the nitro group appears around δ 156.7 ppm, while the carbon bearing the amino group is at δ 136.6 ppm. rsc.org Similar shifts are expected in the final Schiff base structure.
Advanced 2D NMR Techniques: While not commonly reported for this specific molecule, techniques like COSY (Correlation Spectroscopy) would confirm ¹H-¹H spin-spin couplings within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the salicylaldehyde and p-nitrophenyl fragments via the imine bridge. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, confirming the E-configuration of the imine and the proximity of the imine proton to the protons on the nitrophenyl ring.
| Proton/Carbon Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Phenolic OH | 12.0 - 14.0 (broad s) | - | - |
| Imine CH=N | 8.5 - 9.0 (s) | 160 - 165 | Aromatic C's (both rings) |
| Aromatic CH (Salicyl) | 6.8 - 7.8 (m) | 115 - 140 | Imine CH |
| Aromatic CH (p-Nitrophenyl) | 7.4 - 8.4 (d) | 113 - 130 | Imine CH |
| Aromatic C-O (Phenol) | - | ~160 | Phenolic OH, Aromatic H's |
| Aromatic C-N (Imine) | - | ~145 | Imine CH, Aromatic H's |
| Aromatic C-NO₂ | - | ~157 | Aromatic H's |
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The spectrum of this compound is characterized by several key absorption bands. researchgate.net
O-H Stretch: A broad absorption band is typically observed in the 3200-3500 cm⁻¹ region, which is characteristic of the phenolic hydroxyl group. The broadness indicates involvement in strong intramolecular hydrogen bonding with the imine nitrogen.
C-H Aromatic Stretch: Sharp peaks are observed above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic rings.
C=N Imine Stretch: A strong and sharp absorption band around 1610-1630 cm⁻¹ is a key diagnostic peak for the formation of the Schiff base, corresponding to the stretching vibration of the imine (azomethine) group.
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are attributed to the carbon-carbon stretching vibrations within the aromatic rings.
N-O Nitro Stretch: The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration typically around 1500-1530 cm⁻¹ and a symmetric stretching vibration around 1340-1350 cm⁻¹. researchgate.net
C-O Phenolic Stretch: A strong band corresponding to the phenolic C-O stretching vibration is expected in the 1270-1290 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching (H-bonded) | 3200 - 3500 | Broad, Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, Medium |
| Imine C=N | Stretching | 1610 - 1630 | Strong, Sharp |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple, Medium-Strong |
| Nitro N-O | Asymmetric Stretching | 1500 - 1530 | Strong |
| Nitro N-O | Symmetric Stretching | 1340 - 1350 | Strong |
| Phenolic C-O | Stretching | 1270 - 1290 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions within its conjugated system, which includes the two aromatic rings and the imine bridge. researchgate.netresearchgate.netrsc.org
The spectrum typically displays multiple absorption bands:
π→π Transitions:* Intense absorption bands are expected in the range of 200-400 nm. These correspond to electronic transitions from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the C=N double bond. The extended conjugation of the entire molecule lowers the energy gap for these transitions, shifting the absorption maxima (λ_max) to longer wavelengths compared to the individual precursor molecules. youtube.com
n→π Transitions:* A weaker absorption band, often appearing as a shoulder on a stronger π→π* band at a longer wavelength (typically >350 nm), can be attributed to the transition of a non-bonding electron from the nitrogen or oxygen lone pairs to an antibonding π* orbital. researchgate.net
The presence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO₂) at opposite ends of the conjugated system can lead to a significant intramolecular charge transfer (ICT) band, often responsible for the compound's color. This ICT transition typically occurs at the longest wavelength in the spectrum.
| Approximate λmax (nm) | Electronic Transition Type | Associated Chromophore |
|---|---|---|
| ~270 - 290 | π→π | Salicylidene Ring System |
| ~320 - 350 | π→π | Nitrophenyl Ring System |
| ~380 - 450 | π→π* / n→π* (ICT) | Entire Conjugated Molecule |
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₀N₂O₃, corresponding to an exact mass of approximately 242.07 Da. nih.gov
Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 242. As this molecule contains two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.
Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key expected fragmentation pathways for this molecule include:
Cleavage of the C-N single bond between the imine carbon and the nitrophenyl ring, leading to fragments corresponding to the salicylaldehyde imine radical cation (m/z 120) and the nitrophenyl radical.
Loss of the nitro group (-NO₂) as •NO₂ (mass 46), resulting in a fragment at m/z 196.
Loss of nitric oxide (•NO, mass 30) followed by carbon monoxide (CO, mass 28) from the nitrophenyl ring.
Fragmentation of the salicylidene ring, often involving the loss of CO (mass 28).
The formation of a phenyl cation (m/z 77) is a common feature in the mass spectra of aromatic compounds. miamioh.edu
| m/z Value | Proposed Fragment Identity | Origin |
|---|---|---|
| 242 | [C₁₃H₁₀N₂O₃]⁺• | Molecular Ion (M⁺•) |
| 196 | [M - NO₂]⁺ | Loss of nitro radical |
| 120 | [C₇H₆NO]⁺ | Cleavage of Ar-N bond |
| 77 | [C₆H₅]⁺ | Fragmentation of aromatic ring |
Crystallographic Analysis for Molecular Geometry and Packing
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, offering definitive proof of molecular structure, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) operates on the principle that when a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific, predictable pattern. The positions and intensities of the diffracted beams are recorded and used to calculate an electron density map of the molecule. From this map, the precise positions of the atoms can be determined, yielding information on bond lengths, bond angles, and torsion angles.
The initial atomic model obtained from the diffraction data is refined to best fit the experimental observations. This refinement process involves adjusting atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final crystal structure model is assessed by several factors, most notably the R-factor (or residual factor), which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit. For the title compound, a residual factor (R-factor) of 0.0693 has been reported, indicating a well-refined structure. nih.gov
The crystallographic data for this compound has been determined and deposited in the Crystallography Open Database (COD) under entry 2009018. nih.gov
Crystal System: Monoclinic
Space Group: P 1 21/c 1
Molecular Geometry: The molecule exists in the phenol-imine tautomeric form, confirmed by the observed bond lengths. There is a strong intramolecular hydrogen bond between the phenolic hydrogen (O-H) and the imine nitrogen (C=N), which forms a stable six-membered pseudo-ring. The molecule is not perfectly planar; the two aromatic rings (the salicylidene and the p-nitrophenyl moieties) are twisted with respect to each other, with a significant dihedral angle between them.
| Crystallographic Parameter | Reported Value nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 12.413 |
| b (Å) | 5.744 |
| c (Å) | 15.597 |
| α (°) | 90.00 |
| β (°) | 97.69 |
| γ (°) | 90.00 |
| Z (Molecules per unit cell) | 4 |
| Residual Factor (R-factor) | 0.0693 |
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and phase purity of a bulk sample. While specific powder diffraction patterns for this compound are not extensively detailed in the surveyed literature, its crystallinity is unequivocally confirmed by single-crystal X-ray diffraction data. nih.gov
The single-crystal analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. The determined unit cell parameters are as follows:
| Crystal Parameter | Value nih.gov |
| a | 12.413 Å |
| b | 5.744 Å |
| c | 15.597 Å |
| α | 90.00° |
| β | 97.69° |
| γ | 90.00° |
| Space Group | P 1 2₁/c 1 |
This single-crystal data provides the definitive atomic arrangement, and a PXRD analysis of a synthesized bulk powder would be expected to show diffraction peaks consistent with this established crystal structure, thereby verifying the purity of the crystalline phase.
Analysis of Inter- and Intra-molecular Interactions (e.g., Hydrogen Bonding, C-H···O Interactions)
The crystal packing of this compound is stabilized by a combination of strong intramolecular forces and weaker intermolecular interactions.
A dominant feature of its molecular structure is a strong intramolecular O—H···N hydrogen bond. This bond forms between the hydrogen atom of the phenolic hydroxyl group (-OH) and the nitrogen atom of the imine group (-CH=N-). This interaction results in the formation of a stable, planar, six-membered ring, which is referred to as an S(6) ring motif. nih.gov This intramolecular hydrogen bond is a characteristic feature of salicylideneaniline-type Schiff bases and plays a crucial role in determining the planarity and conformation of the molecule.
Hirshfeld Surface Analysis for Supramolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the crystal packing environment.
For this compound, while a specific dedicated analysis is not available in the cited literature, the technique has been widely applied to structurally similar nitro-substituted Schiff bases. nih.govnih.gov The analysis for such compounds consistently reveals the nature and relative importance of various intermolecular contacts.
The Hirshfeld surface is typically visualized with a d_norm map, where red spots indicate close intermolecular contacts (shorter than the van der Waals radii), which are crucial for crystal stability. For this compound, prominent red spots would be expected for the O—H···N intramolecular hydrogen bond and the intermolecular C—H···O interactions.
A 2D fingerprint plot derived from the Hirshfeld surface deconstructs the interactions and quantifies their percentage contribution to the total surface area. Based on analyses of analogous compounds, the most significant contributions to the crystal packing are from:
H···H contacts: Typically comprising the largest percentage, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov
O···H/H···O contacts: These are the second most significant interactions and represent the hydrogen bonds (like C—H···O) that are critical to the supramolecular assembly. nih.gov
This analysis confirms that hydrogen bonding and van der Waals forces are the primary drivers in the formation of the compound's solid-state architecture.
Elemental Analysis (CHN)
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimental results are then compared to the theoretically calculated values based on the molecular formula. For this compound, the molecular formula is C₁₃H₁₀N₂O₃, with a molecular weight of 242.23 g/mol . nih.gov
The calculated elemental composition is presented in the table below. For a sample to be considered pure, the experimentally found values are generally expected to be within ±0.4% of the calculated values.
| Element | Calculated (%) |
| Carbon | 64.46% |
| Hydrogen | 4.16% |
| Nitrogen | 11.57% |
Confirmation of these percentages is essential to validate the successful synthesis and purity of the compound. nih.govacs.org
Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis
Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of solid materials. An SEM analysis of crystalline this compound would provide high-resolution images of its particle shape, size distribution, and surface texture. This can reveal details about the crystal habit, such as whether the particles are plate-like, needle-like, or prismatic. researchgate.net
Coupled with SEM, Energy Dispersive X-ray (EDX) spectroscopy provides qualitative and quantitative elemental analysis of the sample. The EDX spectrum for this compound would be expected to show distinct peaks corresponding to the constituent elements: carbon, nitrogen, and oxygen. This analysis serves as a complementary method to CHN analysis to confirm the elemental makeup of the compound directly from the visualized microcrystals. Although it is a standard characterization method for such compounds, specific SEM micrographs and EDX data for this compound were not detailed in the reviewed literature. researchgate.nettandfonline.com
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a compound by monitoring its mass change as a function of temperature. The TGA thermogram provides crucial information about decomposition temperatures and the presence of any volatile components like solvent or water molecules.
Studies on metal complexes of this compound indicate that the ligand imparts significant thermal stability. For instance, a zinc(II) complex of the compound was found to be stable up to 300 °C. lew.roresearchgate.net The thermal decomposition profiles for various related complexes show stability in the range of 238 °C to 430 °C, suggesting that the organic ligand itself is thermally robust. lew.ro The TGA curve for the pure compound would be expected to show a stable plateau until the onset of thermal decomposition, which would occur at a high temperature, likely in a single or multi-step process, leading to a final residual mass.
| Complex | Decomposition Temperature (°C) lew.ro |
| 1Zn | 281 |
| 2Zn | 272 |
| 3Zn | 238 |
| 4Zn | 300 |
| 5Zn | 430 |
| 6Zn | 384 |
This high thermal stability is characteristic of aromatic Schiff bases with extensive conjugation and strong intermolecular forces. ekb.eg
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed analysis of compounds like 2-{[(4-Nitrophenyl)imino]methyl}phenol.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this is typically performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set nih.gov. The calculations aim to find the most stable arrangement of atoms by minimizing the forces on each atom.
A key structural feature of this and related ortho-hydroxy Schiff bases is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen (O-H) and the imine nitrogen (C=N). This interaction creates a stable six-membered ring, often referred to as an S(6) ring motif iucr.org. This hydrogen bond significantly influences the molecule's conformation, inducing a high degree of planarity across the phenol (B47542) ring and the imine bridge. The optimized geometry typically shows that the C-C-N-C torsion angle is close to 180°, confirming a nearly coplanar structure iucr.org.
The planarity is not always perfect across the entire molecule. There is often a dihedral angle between the plane of the phenol ring and the plane of the nitrophenyl ring nih.gov. The calculated geometric parameters, such as bond lengths and angles from DFT, can be compared with experimental data obtained from X-ray crystallography to validate the accuracy of the computational method nih.goviucr.org. For instance, the calculated C=N double bond and C-O single bond lengths are consistent with the phenol-imine tautomeric form being the dominant species in the ground state iucr.org.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comnumberanalytics.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity researchgate.net.
For this compound, DFT calculations reveal a distinct spatial distribution of these frontier orbitals, which is characteristic of a donor-π-acceptor (D-π-A) system.
HOMO: The highest occupied molecular orbital is typically localized on the electron-rich phenol ring and the imine bridge (-CH=N-). This region serves as the primary electron-donating part of the molecule.
LUMO: The lowest unoccupied molecular orbital is predominantly centered on the electron-deficient 4-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group (-NO₂) pulls electron density towards this part of the molecule, making it the electron-accepting moiety nih.goviucr.org.
This spatial separation of the HOMO and LUMO is fundamental to the molecule's electronic behavior.
The distinct localization of the HOMO on the phenol moiety and the LUMO on the nitrophenyl moiety facilitates an intramolecular charge transfer (ICT) upon electronic excitation researchgate.net. When the molecule absorbs light of a specific energy, an electron is promoted from the HOMO to the LUMO. This transition effectively moves electron density from the electron-donating phenolic part to the electron-accepting nitrophenyl part of the molecule.
Time-Dependent DFT (TD-DFT) is the primary computational method used to investigate these electronic transitions and simulate the molecule's UV-Visible absorption spectrum researchgate.netresearchgate.net. The calculations can identify the nature of the main electronic transitions, which are typically assigned as π→π* and n→π* transitions researchgate.net. The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, characteristic of the conjugated system. The n→π* transition involves the promotion of an electron from a non-bonding orbital (like the lone pair on the imine nitrogen) to a π* antibonding orbital. The calculated excitation energies and oscillator strengths from TD-DFT help in assigning the absorption bands observed in the experimental spectrum researchgate.net.
The primary global reactivity descriptors and their formulas are outlined in the table below. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability researchgate.net. The electrophilicity index (ω) measures the ability of a molecule to accept electrons, with higher values indicating a better electrophile bas.bg.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from the molecule. |
| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Global Electrophilicity (ω) | ω = μ² / (2η) | An index that quantifies the electrophilic nature of a molecule. |
Table 1: Definitions and formulas for global chemical reactivity descriptors derived from HOMO and LUMO energies.
Theoretical vibrational analysis using DFT is a standard method to understand the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained ymerdigital.com. These calculations are essential for assigning the vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, or torsion of functional groups (e.g., O-H stretch, C=N stretch, N-O stretch) researchgate.net.
A known limitation of these calculations is that they are based on the harmonic oscillator approximation and are performed on an idealized gaseous molecule, which can lead to discrepancies with experimental spectra recorded on solid or liquid samples. DFT methods, like B3LYP, tend to systematically overestimate the vibrational frequencies. To correct for this, the calculated harmonic frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional) to achieve better agreement with experimental data researchgate.net. This scaling procedure accounts for anharmonicity and other systematic errors in the computational method, enabling a more reliable interpretation of the vibrational spectrum.
The electronic properties and spectra of this compound can be significantly influenced by its environment, particularly the polarity of the solvent. Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models mdpi.com. In PCM, the solvent is represented as a continuous dielectric medium characterized by its dielectric constant, and the solute molecule is placed within a cavity in this medium vu.lt.
By combining TD-DFT with the PCM, it is possible to calculate the electronic absorption spectra of the molecule in various solvents. This approach can predict and explain solvatochromic shifts—the change in the position of absorption bands with changing solvent polarity researchgate.net. For instance, π→π* transitions in donor-π-acceptor molecules often exhibit a red shift (bathochromic shift) as solvent polarity increases, because the more polar excited state is stabilized to a greater extent than the ground state. Conversely, n→π* transitions often show a blue shift (hypsochromic shift) with increasing solvent polarity researchgate.net. These calculations are vital for understanding how solvent interactions modulate the intramolecular charge transfer character and optical properties of the compound.
Molecular Docking Studies for Molecular Interaction Mechanisms
Molecular docking simulations are a powerful tool for predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Schiff bases, these studies are instrumental in understanding their potential biological activity by examining their interactions with protein active sites.
While specific docking studies on this compound are not extensively detailed in the available literature, research on closely related derivatives provides significant insights into its potential interaction mechanisms. For instance, a study on 2-(((3-chlorophenyl)imino)methyl)-4-nitrophenol investigated its binding affinity against several biological targets. bas.bg The results indicated a high docking score against tankyrase 2, an enzyme implicated in various cellular processes, suggesting that the Schiff base has the potential to act as an inhibitor. bas.bg The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site.
Similarly, a computational analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol revealed a strong binding affinity with a specific target protein (1GTV). elsevierpure.com This interaction was found to be comparable to that of the standard drug kanamycin, highlighting the potential of this class of compounds in a biological context. elsevierpure.com
To illustrate the nature of these interactions, the following table summarizes typical findings from molecular docking studies of similar Schiff base compounds.
| Target Protein | Ligand (Derivative) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Tankyrase 2 | 2-(((3-chlorophenyl)imino)methyl)-4-nitrophenol | -9.266 | Not specified | Not specified |
| Protein (1GTV) | 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol | Not specified | Not specified | Not specified |
Note: The data presented is for structurally similar compounds to infer the potential molecular interactions of this compound.
Ab Initio Simulations for Electronic and Structural Characteristics
Ab initio simulations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic and structural properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) is a prominent ab initio method used for such investigations.
Studies on derivatives of this compound, such as the 2-methyl-4-nitro derivative, have utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to explore its molecular and electronic properties. researchgate.net These calculations provide valuable information on the molecule's geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. bas.bg
For 2-(((3-chlorophenyl)imino)methyl)-4-nitrophenol, the HOMO and LUMO energy levels were calculated to be -7.11 eV and -2.84 eV, respectively, resulting in an energy gap of 4.27 eV. bas.bg This relatively large energy gap suggests high stability. The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
The table below presents representative electronic properties calculated for a similar Schiff base, which can be considered analogous to this compound.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| DFT/B3LYP | 6-311G++(d,p) | -7.11 | -2.84 | 4.27 |
Note: The data is for 2-(((3-chlorophenyl)imino)methyl)-4-nitrophenol and serves as an illustrative example.
Investigations into Intermolecular Forces and Interaction Energies
The study of intermolecular forces is crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystalline materials.
For 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, Hirshfeld surface analysis revealed the prevalence of O···H/H···O, H···H, C···H/H···C, and N···H/H···N contacts. elsevierpure.com These interactions play a significant role in the stabilization of the crystal structure. The analysis of the 2D fingerprint plots showed that the O···H/H···O and H···H contacts were the most significant, contributing 32.1% and 33.3% to the total Hirshfeld surface, respectively. elsevierpure.com
Furthermore, energy framework calculations for this derivative indicated that the dispersion energy framework was more dominant than the electrostatic energy framework, suggesting that van der Waals forces are the primary drivers of the crystal packing. elsevierpure.com In a related compound, 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol, π-π stacking interactions were also identified between the aromatic rings, with centroid-to-centroid distances of 3.7106 Å and 3.9177 Å, further contributing to the stability of the crystal lattice. nih.gov
The following table summarizes the key intermolecular contacts and their contributions for a related Schiff base, providing insight into the types of forces that likely govern the structure of this compound.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| O···H/H···O | 32.1 |
| H···H | 33.3 |
| C···H/H···C | 14.5 |
| N···H/H···N | 4.2 |
Note: This data is for 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol.
Coordination Chemistry of 2 4 Nitrophenyl Imino Methyl Phenol As a Ligand
Ligand Design Principles for Metal Complexation
The efficacy of 2-{[(4-nitrophenyl)imino]methyl}phenol as a ligand is rooted in its molecular structure, which is conducive to forming stable chelate rings with metal ions. Key to its design are its denticity and the strategic placement of donor atoms that facilitate coordination.
This compound typically functions as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms. ijprems.com In its anionic form, after the deprotonation of the phenolic hydroxyl group, it acts as a monobasic bidentate ligand. ijprems.com The two primary coordination sites are the nitrogen atom of the imine (azomethine) group (-CH=N-) and the oxygen atom of the deprotonated phenolic group (-O⁻). researchgate.netijprems.com This dual-point attachment to a metal ion results in the formation of a stable six-membered chelate ring, a favored configuration in coordination chemistry.
The process of chelation involves the coordination of the imine nitrogen and the phenolic oxygen to the same metal center. researchgate.net The formation of this chelate is confirmed through various spectroscopic techniques. For instance, in Fourier-transform infrared (FT-IR) spectroscopy, a shift in the characteristic vibrational frequency of the imine (C=N) group upon complexation indicates the involvement of the imine nitrogen in bonding with the metal ion. nih.govnih.gov Similarly, changes related to the phenolic C-O stretching frequency confirm the coordination of the phenolic oxygen. ijprems.com This bidentate chelation through the NO donor set is a common and effective binding mode for Schiff base ligands, leading to thermodynamically stable metal complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
The ligand this compound has been successfully used to synthesize a range of metal complexes. The synthesis generally involves the reaction of the Schiff base with a suitable metal salt in an appropriate solvent, such as ethanol (B145695). ijprems.com The resulting complexes are then characterized using various analytical and spectroscopic methods to determine their structure and properties.
This Schiff base readily forms complexes with first-row transition metals. nih.gov Studies have reported the synthesis and characterization of its complexes with Cu(II), Ni(II), and Co(II). researchgate.nettandfonline.com For example, a series of complexes with these metals were synthesized and characterized using techniques such as FT-IR, UV-Vis, NMR, and mass spectrometry. researchgate.net Spectroscopic and analytical data for these complexes suggest a stoichiometry of type [M(L)₂(H₂O)₂], where 'M' represents the metal ion and 'L' represents the deprotonated ligand. ijprems.com The presence of coordinated water molecules is often indicated by IR spectra and thermogravimetric analysis. ijprems.com
Table 1: Transition Metal Complexes of this compound and Their Properties
| Metal Ion | Complex Formula (example) | Proposed Geometry | Source(s) |
| Co(II) | [Co(L)₂(H₂O)₂] | Distorted Octahedral | researchgate.nettandfonline.comijprems.com |
| Ni(II) | [Ni(L)₂(H₂O)₂] | Distorted Octahedral | researchgate.nettandfonline.comijprems.com |
| Cu(II) | [Cu(L)₂(H₂O)₂] | Distorted Octahedral | researchgate.nettandfonline.comijprems.com |
| Zn(II) | [Zn(L)₂(H₂O)₂] | Octahedral | ijprems.com |
Note: 'L' represents the deprotonated 2-{[(4-nitrophenyl)imino]methyl}phenolate ligand.
Beyond transition metals, this compound has also been used to synthesize complexes with lanthanide ions. A notable example is the complexation with Lanthanum(III) (La(III)). researchgate.nettandfonline.com The synthesis and structural characterization of a La(III) complex with this ligand have been reported, demonstrating the ligand's versatility in coordinating with larger, f-block elements. researchgate.net Spectroscopic studies of the La(III) complex indicated a distorted octahedral geometry. tandfonline.com
The geometry of the metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. For the complexes of this compound with Co(II), Ni(II), Cu(II), and La(III), a distorted octahedral geometry is commonly proposed. researchgate.nettandfonline.com In these cases, the metal center is typically coordinated to two bidentate Schiff base ligands and two water molecules, resulting in a coordination number of six. ijprems.com The distortion from a perfect octahedral geometry in the Cu(II) complex can be attributed to the Jahn-Teller effect. ijprems.com While octahedral geometries are prevalent, other geometries like tetrahedral are possible for some metal ions, such as Co(II), depending on the specific reaction conditions and the absence of other coordinating species like water. researchgate.net The final structures are typically elucidated through a combination of elemental analysis, magnetic susceptibility measurements, and spectral data (UV-Vis, FT-IR). researchgate.netijprems.com
Electronic and Optical Phenomena in Metal Complexes
The coordination of this compound to metal centers gives rise to a host of complex electronic and optical behaviors. These phenomena are primarily dictated by the intricate interplay of electron transitions involving the metal d-orbitals and the molecular orbitals of the ligand. The electronic structure of the ligand, characterized by an electron-donating phenolate (B1203915) group and an electron-withdrawing nitrophenyl moiety bridged by an imine bond, is fundamental to these properties. Upon chelation, the electronic absorption and emission profiles of the resulting complexes are significantly altered, providing deep insights into the nature of the metal-ligand bonding. The study of these properties is crucial, as they underpin potential applications in fields such as sensing, catalysis, and materials science.
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions
The electronic absorption spectra of metal complexes formed with this compound are often characterized by intense bands attributed to charge transfer (CT) transitions. lew.romtak.hu These transitions involve the redistribution of electron density between the metal ion and the ligand.
Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based molecular orbital (MO) to a metal-centered d-orbital. For complexes of this compound, the electron-rich phenolate oxygen is a primary site for initiating LMCT. Upon deprotonation and coordination, the phenoxide group becomes a potent sigma (σ) and pi (π) donor. This elevates the energy of its filled orbitals, facilitating the transfer of an electron to a vacant or partially filled d-orbital on an acceptor metal ion (M). This process can be represented as:
Ln- + Mm+ → [L(n-1)--M(m-1)+]*
The energy required for this transition is influenced by the oxidizing power of the metal ion and the reducing nature of the ligand. Metals in high oxidation states with empty or low-lying d-orbitals are more likely to exhibit LMCT bands.
Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a filled d-orbital on the metal to an empty, low-lying antibonding orbital (typically a π* orbital) on the ligand. The this compound ligand possesses suitable acceptor orbitals for MLCT. The imine group (-C=N-) and the electron-withdrawing nitro group (-NO₂) create an extended π-conjugated system with low-energy π* orbitals. A metal ion in a relatively low oxidation state with filled or partially filled d-orbitals can donate electron density back to the ligand upon photoexcitation. This can be represented as:
Ln- + Mm+ → [L(n+1)--M(m+1)+]*
MLCT transitions are sensitive to the nature of the metal, the solvent polarity, and the specific substituents on the ligand. The presence of both donor (phenolate) and acceptor (nitrophenyl) groups within the same ligand framework makes its metal complexes particularly rich in charge transfer phenomena.
Intra-Ligand Charge Transfer (ILCT) Contributions
Beyond metal-centric transitions, the inherent electronic structure of the this compound ligand itself allows for significant Intra-Ligand Charge Transfer (ILCT) transitions. lew.ro These transitions, often observed as intense bands in the UV-Vis spectra of both the free ligand and its complexes, involve the promotion of an electron from a higher-energy occupied molecular orbital (HOMO) to a lower-energy unoccupied molecular orbital (LUMO), where these orbitals are localized on different parts of the ligand molecule.
In this Schiff base, the HOMO is largely localized on the electron-donating phenoxide unit, while the LUMO is primarily centered on the electron-withdrawing imine and nitrophenyl moieties. lew.ro The absorption of a photon can thus induce a substantial redistribution of electron density from the phenolic end to the nitrophenyl end of the molecule. This π → π* transition is characteristic of "push-pull" systems. The efficiency of this charge transfer is facilitated by the conjugated imine bridge that electronically couples the donor and acceptor groups. Upon coordination to a metal ion, the energy of these ILCT bands may shift due to the stabilization of the ground or excited states, but the fundamental transition remains a key feature of the complex's electronic spectrum. researchgate.net
Photoexcitation and Photoemission Investigations
Complexes of this compound often exhibit luminescence, a property that is intricately linked to the charge transfer and intra-ligand transitions discussed previously. researchgate.net Upon absorbing a photon (photoexcitation), the complex is promoted to an electronically excited state. It can then relax to the ground state through various pathways, including the emission of light (photoemission), such as fluorescence or phosphorescence.
The emission properties are highly dependent on the nature of the metal ion and the ligand environment. For instance, studies on a zinc(II) complex with this ligand have shown that the observed photoluminescence is primarily due to intra-ligand fluorescence. lew.ro In this case, the excitation populates a singlet excited state dominated by the ligand's π-π* character, and the subsequent radiative decay to the singlet ground state results in fluorescence. The emission typically appears at a lower energy (longer wavelength) compared to the absorption, a phenomenon known as the Stokes shift.
The table below presents photophysical data for a representative Zn(II) complex of this compound, illustrating its characteristic excitation and emission properties. researchgate.net
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Assignment |
| Zn(C₁₃H₉N₂O₃)₂ | 318–384 | 502–562 | Intra-ligand (π*−π) Fluorescence |
Data derived from studies on amorphous zinc(II) centered aldimine complexes. researchgate.net
The specific wavelengths and quantum yields of emission can be tuned by changing the metal ion or modifying the ligand structure, highlighting the potential for designing photoactive materials with tailored properties.
Dynamic Aspects of Coordination: Transmetalation Processes and Halide Effects
The coordination environment of this compound complexes is not always static. Dynamic processes such as the exchange of metal ions (transmetalation) and the influence of ancillary ligands like halides can significantly impact the structure and reactivity of the resulting complexes.
Transmetalation Processes: Transmetalation is a reaction in which a ligand is transferred from one metal center to another. This process is a valuable synthetic route in the coordination chemistry of Schiff bases, allowing for the preparation of complexes that are not readily accessible through direct synthesis. amazonaws.comscribd.com For a pre-formed complex of this compound, reaction with a different metal salt can lead to the displacement of the original metal ion, yielding a new complex. The feasibility of a transmetalation reaction is governed by several factors, including the relative thermodynamic stabilities of the initial and final complexes, the coordination preferences of the metal ions (as described by concepts like the Irving-Williams series), and the reaction conditions.
Catalytic Research Applications
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
2-{[(4-Nitrophenyl)imino]methyl}phenol functions as a classic bidentate ligand, coordinating to metal centers through the nitrogen atom of the imine group and the oxygen atom of the phenolic group. This chelation forms a stable six-membered ring with the metal ion, a feature that is crucial for the stability and catalytic activity of the resulting complex.
In homogeneous catalysis , metal complexes of this ligand are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. For instance, zinc(II) complexes have been synthesized and characterized, where the ligand coordinates to the Zn(II) ion via the imine nitrogen and phenolic oxygen. lew.roresearchgate.net This coordination is confirmed by shifts in the C=N stretching vibration in IR spectra and the disappearance of the phenolic proton peak in ¹H NMR spectra upon complexation. lew.ro These well-defined molecular catalysts allow for systematic studies of reaction mechanisms and the tuning of catalytic properties by modifying the ligand structure.
The versatility of this ligand also extends to heterogeneous catalysis . While the provided research focuses more on its homogeneous applications, Schiff base complexes, in general, can be immobilized on solid supports such as polymers, silica, or zeolites. This heterogenization combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction products and potential for recycling the catalyst.
The table below summarizes the coordination characteristics of this compound with a representative metal ion.
| Metal Ion | Coordination Sites | Resulting Geometry (Example) | Spectroscopic Evidence |
| Zinc (II) | Imine Nitrogen, Phenolic Oxygen | Tetrahedral | Shift in C=N stretch (IR), Disappearance of phenolic -OH peak (¹H NMR) lew.ro |
Application in Oxidation Reactions (e.g., with Cu(II) complexes)
Metal complexes derived from this compound have demonstrated notable catalytic activity in oxidation reactions. Copper(II) complexes, in particular, are effective in this regard. The redox potential of the Cu(II)/Cu(I) couple can be finely tuned by the electronic environment provided by the Schiff base ligand. The electron-withdrawing nature of the 4-nitrophenyl group influences the electron density at the copper center, thereby modulating its catalytic performance.
These complexes can activate oxidizing agents to facilitate the oxidation of various substrates. The general mechanism often involves the substrate binding to the metal center, followed by an electron transfer process to effect the oxidation. The stability of the Schiff base ligand under oxidative conditions is a key factor in its successful application.
| Catalyst System | Type of Reaction | Significance |
| Cu(II) complexes of this compound | Oxidation Reactions | The ligand structure modulates the redox properties of the copper center, enhancing catalytic activity. |
Catalysis in Polymerization Reactions
The field of polymer chemistry has significantly benefited from catalysts derived from this compound and its analogues. These catalysts are particularly effective in polymerization processes, including the ring-opening polymerization of cyclic esters and ethylene (B1197577) polymerization. acs.org
Complexes of this Schiff base ligand are utilized as initiators or catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polymers such as polylactide (PLA). acs.org The mechanism typically involves a coordination-insertion pathway, where the cyclic ester monomer coordinates to the metal center of the catalyst before the ester linkage is cleaved and the monomer is inserted into the growing polymer chain. Aluminum complexes supported by similar Schiff base ligands have been extensively studied for the ROP of racemic lactide. acs.org The compound is also noted as an intermediate in the synthesis of benzoxazine (B1645224) resins, which undergo thermal ring-opening polymerization. google.com
In the polymerization of chiral monomers like racemic lactide (a mixture of L- and D-lactide), controlling the stereochemistry of the resulting polymer is paramount. Catalysts based on Schiff base ligands can be designed to exhibit high stereoselectivity. acs.org By using chiral or well-designed symmetric or unsymmetrical ligands, it is possible to preferentially polymerize one enantiomer over the other (stereoselective polymerization) or to create stereoblock copolymers (e.g., isotactic or heterotactic PLA). The steric bulk and electronic properties of the ligand, such as those in this compound analogues, play a crucial role in dictating the stereochemical outcome of the polymerization. acs.orgkisti.re.kr For example, aluminum complexes with unsymmetrical salphen ligands have been investigated for the stereoselective ROP of racemic lactide. acs.org
The performance of a catalytic system in polymerization is highly dependent on its design. Key factors include the choice of the central metal atom, the architecture of the Schiff base ligand, and the reaction conditions.
Metal Center: Different metals (e.g., Al, Zn, Cu) confer distinct activities and selectivities. Aluminum complexes are particularly effective for ROP of lactides. acs.org
Ligand Architecture: The substituents on the salicylaldehyde (B1680747) and aniline (B41778) moieties of the Schiff base ligand are critical. The nitro group in this compound acts as a strong electron-withdrawing group, which can enhance the Lewis acidity of the metal center and thus increase its catalytic activity. Introducing bulky groups near the metal center can influence the stereoselectivity of the polymerization. acs.org
Reaction Conditions: Temperature, solvent, and monomer-to-catalyst ratio are crucial parameters that must be optimized to achieve high conversion rates, control over polymer molecular weight, and narrow molecular weight distributions.
The table below summarizes the application of related Schiff base metal complexes in polymerization catalysis.
| Catalyst System | Polymerization Type | Monomer Example | Key Performance Feature |
| Aluminum-Salphen Complexes | Ring-Opening Polymerization | Racemic Lactide | High activity and potential for stereoselectivity. acs.org |
| Copper(II) Complexes | Addition Polymerization | Ethylene | Catalytic activity in ethylene polymerization. |
Applications in Advanced Materials Science
Development of Optical Sensing Platforms
The inherent sensitivity of the electronic structure of 2-{[(4-Nitrophenyl)imino]methyl}phenol to its local environment makes it a valuable component in the design of optical sensing platforms. While direct applications are still emerging, the principles underlying its potential use are well-established through studies of related phenolic compounds. The core of its sensing capability lies in the modulation of its absorption and emission spectra in response to external stimuli, such as the presence of specific analytes or changes in solvent polarity.
Research into Schiff bases containing nitro functional groups has highlighted their potential as colorimetric and fluorescent sensors. The electron-withdrawing nature of the nitro group, combined with the electron-donating phenol (B47542) moiety, creates a push-pull electronic system. This configuration is highly sensitive to interactions with other molecules, leading to observable changes in its optical properties. For instance, the interaction with certain ions or molecules can perturb the intramolecular charge transfer (ICT) characteristics of the compound, resulting in a color change that can be detected visually or with a spectrophotometer. This principle forms the basis for the development of chemosensors for environmental and biological monitoring.
Integration into Supramolecular Assemblies and Networks
The molecular architecture of this compound is conducive to the formation of ordered, non-covalent structures known as supramolecular assemblies. These assemblies are of great interest in materials science for their potential in creating functional materials with tailored properties. The key to this compound's ability to form such structures lies in the presence of specific functional groups that can participate in intermolecular interactions.
Crystallographic studies of derivatives of this compound reveal the presence of strong intramolecular O-H···N hydrogen bonds, which create a planar six-membered ring motif. This planarity, in conjunction with the aromatic rings, facilitates intermolecular π–π stacking interactions. These stacking interactions, where the electron-rich phenyl rings align with each other, are a significant driving force in the self-assembly process.
Furthermore, the nitro group and the phenolic hydroxyl group can act as hydrogen bond acceptors and donors, respectively, enabling the formation of extensive intermolecular hydrogen bonding networks. These directional and specific interactions guide the molecules to arrange themselves into well-defined one-, two-, or even three-dimensional architectures. The ability to control the formation of these supramolecular networks by modifying the molecular structure or the crystallization conditions opens up possibilities for designing materials with specific optical, electronic, or catalytic properties.
Research into Solvatochromic Dyes and Switches
Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a prominent feature of this compound and its analogues. This property makes them highly valuable as probes for studying solvent properties and as components in molecular switches.
The solvatochromic behavior of this class of compounds arises from the change in the energy difference between the ground and excited electronic states upon interaction with solvent molecules. In nonpolar solvents, the compound exhibits a certain absorption maximum. As the solvent polarity increases, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a shift in the absorption maximum.
Mechanisms of Reversal in Solvatochromism
Interestingly, some nitro-substituted phenolate (B1203915) dyes, which are the deprotonated form of compounds like this compound, exhibit a phenomenon known as reversal in solvatochromism. This means that the direction of the solvatochromic shift (i.e., to longer or shorter wavelengths) changes depending on the solvent polarity range.
This reversal is attributed to a combination of nonspecific solute-solvent interactions and more specific interactions like hydrogen bonding. In less polar solvents, the solvatochromic behavior might be dominated by the solvent's ability to stabilize the excited state through dipole-dipole interactions. However, in highly polar, protic solvents (like water and alcohols), hydrogen bonding between the solvent and the phenolate and nitro groups can become the dominant factor, leading to a different stabilization pattern and a reversal of the solvatochromic shift. This complex interplay of interactions makes these dyes sensitive probes of the microscopic solvent environment.
Investigation of Preferential Solvation in Solvent Mixtures
In binary solvent mixtures, the composition of the solvent shell immediately surrounding a solute molecule can be different from the bulk solvent composition. This phenomenon, known as preferential solvation, can be effectively studied using solvatochromic dyes like this compound.
By monitoring the absorption maximum of the dye in a series of solvent mixtures with varying compositions, researchers can gain insights into the preferential interactions between the dye and the individual solvent components. A non-linear relationship between the absorption maximum and the bulk solvent composition is a clear indicator of preferential solvation. This information is crucial for understanding reaction mechanisms and solute behavior in mixed solvent systems, which are common in many chemical processes.
The following table illustrates the typical solvatochromic shifts observed for a related nitro-substituted phenolate dye in various solvents, showcasing its sensitivity to the solvent environment.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) / nm |
| Dioxane | 2.2 | 580 |
| Tetrahydrofuran (THF) | 7.6 | 625 |
| Acetone | 20.7 | 650 |
| Dimethylformamide (DMF) | 36.7 | 730 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 750 |
| Acetonitrile | 37.5 | 680 |
| Ethanol (B145695) | 24.6 | 610 |
| Methanol | 32.7 | 590 |
| Water | 80.1 | 550 |
Note: Data presented is illustrative for a representative nitro-substituted phenolate dye and may not correspond exactly to this compound.
Exploration in Semiconductor Materials Research
The electronic properties of this compound, particularly its conjugated π-system and the presence of electron-donating and -withdrawing groups, have led to its exploration in the field of organic semiconductor materials. Organic semiconductors are of great interest for their potential use in flexible electronics, solar cells, and light-emitting diodes (LEDs).
The performance of an organic semiconductor is largely determined by its ability to transport charge, which is related to its molecular structure and intermolecular interactions. The planar nature and the potential for π–π stacking in crystalline this compound are advantageous for charge transport, as they can provide pathways for electrons or holes to move through the material.
Structure Activity Relationships and Substituent Effects
Influence of the Nitro Group on Electronic Structure and Reactivity
The presence of a nitro (-NO2) group on the phenylaniline segment of the molecule is a critical determinant of its electronic characteristics. As a potent electron-withdrawing group, it significantly modulates the distribution of electron density across the molecule, which in turn affects its frontier molecular orbitals and redox behavior.
The nitro group's strong electron-withdrawing nature has a pronounced effect on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies, often employing Density Functional Theory (DFT), have consistently shown that the introduction of a nitro group leads to a stabilization of both the HOMO and LUMO energy levels, effectively lowering their energies. mdpi.comechemcom.com This reduction in the energy gap between the HOMO and LUMO is a key indicator of enhanced molecular reactivity and bioactivity. echemcom.com
The distribution of these frontier orbitals is also significantly influenced by the nitro group. The HOMO is typically localized on the aminobenzene moiety, while the LUMO is concentrated on the thiophene/furan moiety in related Schiff base compounds. mdpi.com The presence of the nitro group facilitates intramolecular charge transfer (ICT) from the electron-donating phenol (B47542) ring to the electron-accepting nitrophenyl ring. This charge transfer character is a crucial aspect of its electronic properties and is responsible for some of its optical characteristics. nih.gov
The following table summarizes the effect of the nitro group on the frontier molecular orbital energies of a representative Schiff base compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |
| Methyl-substituted Schiff Base | - | - | - |
| Nitro-substituted Schiff Base (Comp3) | - | - | 2.07 |
Data adapted from a theoretical study on Schiff base compounds, highlighting the reduction in the energy gap upon nitro substitution. mdpi.com
The redox properties of phenolic compounds are pivotal to their antioxidant capabilities, as they are linked to their ability to neutralize free radicals. nih.gov The introduction of an electron-withdrawing group like the nitro group can influence these properties. While detailed electrochemical studies specifically on 2-{[(4-Nitrophenyl)imino]methyl}phenol are extensive, the general principles of substituent effects on phenols provide valuable insights. The presence of the nitro group, particularly at the para position, enhances the acidity of the phenolic proton, making it more readily available for donation. libretexts.orgpharmaguideline.com This increased acidity is a consequence of the stabilization of the resulting phenoxide ion through the electron-withdrawing effects of the nitro group. libretexts.orgfirsthope.co.in
Cyclic voltammetry is a key technique for studying the redox properties of such compounds. nih.gov The oxidation potentials of phenolic compounds are a measure of their reducing ability. The electron-withdrawing nature of the nitro group is expected to make the compound more susceptible to reduction.
Effects of Halogen Substitution on Electronic and Steric Properties
The introduction of halogen atoms (F, Cl, Br, I) onto the molecular scaffold of this compound provides another avenue for fine-tuning its properties. Halogens exert both inductive and resonance effects, and their influence is dependent on their nature and position on the aromatic ring.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. When substituted at the para-position of the aniline (B41778) ring, it can significantly impact the planarity and conjugation of the Schiff base. Enhanced planarity in the molecular structure often leads to more effective π-electron delocalization, which in turn influences the electronic and optical properties of the compound. rsc.orghbku.edu.qa Studies on fluorinated donor-acceptor copolymers have demonstrated that fluorination can progressively increase polymer coplanarity and electron affinity. rsc.orghbku.edu.qa This suggests that para-fluorination in this compound could lead to a more planar conformation, thereby optimizing conjugation across the molecule.
Chlorine, like other halogens, is an electron-withdrawing group, primarily through its inductive effect (-I), while it exhibits a weaker electron-donating resonance effect (+R). stackexchange.com The strong inductive effect of chlorine stabilizes the phenoxide ion, thereby increasing the acidity of the phenol. firsthope.co.instackexchange.com The position of the chloro substituent is crucial; the closer it is to the hydroxyl group, the stronger its acidifying effect. stackexchange.com Therefore, chloro-substitution on the phenol ring of this compound would be expected to increase its acidity.
The following table illustrates the effect of chloro-substitution on the pKa of phenol.
| Compound | pKa |
| Phenol | 9.9 |
| 2-Chlorophenol | - |
| 3-Chlorophenol | - |
| 4-Chlorophenol | - |
This table demonstrates the general trend of increased acidity in chlorophenols compared to phenol. stackexchange.com
The position of a substituent on the aromatic ring has a profound impact on its electronic influence due to the interplay of inductive and resonance effects. For electron-withdrawing groups like halogens and the nitro group, the para-position generally exerts a stronger effect on the acidity of the phenol compared to the meta-position. libretexts.org This is because the resonance effect, which plays a significant role in stabilizing the phenoxide ion, is more effective when the substituent is at the ortho or para position, allowing for direct delocalization of the negative charge onto the substituent. libretexts.org The influence of a nitro substituent on acidity is noted to be over ten times stronger in the para-location than it is in the meta position. libretexts.org Theoretical studies on di-laterally substituted Schiff base derivatives have also shown that the orientations and positions of lateral groups have a significant effect on the molecular packing and geometrical parameters of the molecules. mdpi.comdoaj.orgresearchgate.net
Impact of Structural Modifications to the Imine Group and Phenolic Ring
The core structure of this compound features a delicate interplay between the electron-donating hydroxyl group (-OH) on the salicylaldehyde-derived ring and the electron-withdrawing nitro group (-NO₂) on the aniline-derived ring. This arrangement governs the molecule's fundamental chemical interactions, including intramolecular hydrogen bonding and its ability to act as a ligand in metal complexes. researchgate.netresearchgate.net
Consequences for Chemical Interactions
Structural modifications to either aromatic ring directly influence the molecule's primary chemical interactions: intramolecular hydrogen bonding and metal ion chelation.
Intramolecular Hydrogen Bonding and Tautomerism: The parent molecule exists predominantly in the enol-imine form (O-H···N), stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl proton and the imine nitrogen atom. nih.gov The strength of this bond is highly sensitive to the electronic properties of substituents on either ring.
Phenolic Ring Modifications: Introducing additional electron-withdrawing groups (e.g., -Cl, -Br) onto the phenolic ring increases the acidity of the hydroxyl proton. This results in a stronger, more stable O-H···N hydrogen bond. In some cases, particularly in the solid state or with very strong electron-withdrawing substituents, this effect can be so pronounced that it facilitates proton transfer from the oxygen to the nitrogen atom. nih.gov This creates the keto-amine tautomer (O···H-N), a zwitterionic form of the molecule. nih.gov
Nitrophenyl Ring Modifications: The basicity of the imine nitrogen atom is modulated by substituents on the nitrophenyl ring. The existing nitro group significantly reduces the nitrogen's basicity. Replacing this with an electron-donating group (e.g., -CH₃, -OCH₃) would increase the electron density on the imine nitrogen, making it a stronger hydrogen bond acceptor and thus strengthening the O-H···N interaction. researchgate.net
Metal Chelation: The phenolic oxygen and the imine nitrogen act as donor atoms, allowing the molecule to function as a bidentate ligand, forming stable complexes with various metal ions. researchgate.netacs.org The stability of these metal complexes is a direct consequence of the ligand's ability to donate electron density to the metal center.
Effect of Electron-Donating Groups (EDGs): Adding EDGs to the aniline ring enhances the electron density on the imine nitrogen. This increased electron-donating ability leads to the formation of more stable metal complexes. researchgate.net
Effect of Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs, such as the nitro group in the parent compound, lowers the electron density on the donor atoms. This electron-withdrawing effect reduces the stability of the resulting metal complexes. researchgate.net
The following table summarizes the general consequences of structural modifications on the key chemical interactions of the molecule.
| Structural Modification | Effect on Molecular Properties | Consequence for Chemical Interaction |
|---|---|---|
| Electron-Withdrawing Group (EWG) on Phenolic Ring | Increases acidity of phenolic -OH | Strengthens O-H···N hydrogen bond; may induce proton transfer to form N-H···O tautomer. nih.gov |
| Electron-Donating Group (EDG) on Phenolic Ring | Decreases acidity of phenolic -OH | Weakens O-H···N hydrogen bond. nih.gov |
| Electron-Withdrawing Group (EWG) on Aniline Ring | Decreases basicity of imine nitrogen | Weakens O-H···N hydrogen bond; decreases stability of metal complexes. researchgate.net |
| Electron-Donating Group (EDG) on Aniline Ring | Increases basicity of imine nitrogen | Strengthens O-H···N hydrogen bond; enhances stability of metal complexes. researchgate.net |
Correlations with Electronic and Steric Properties
The observed changes in chemical interactions can be directly correlated with the fundamental electronic and steric properties of the substituents introduced. These properties modulate the electron density distribution and the three-dimensional structure of the molecule. researchgate.net
Electronic Effects: Electronic effects, which include inductive and resonance effects, are the primary drivers of the changes in acidity, basicity, and coordination ability. acs.orgnih.gov These effects alter the electron density at the key functional groups (phenolic -OH and imine C=N).
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens pull electron density away from the aromatic ring and, by extension, from the donor atoms. This de-shielding of the phenolic proton makes it more acidic, while the decreased electron density on the imine nitrogen weakens its ability to donate to a metal ion. researchgate.net
Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, and -OH push electron density into the aromatic system. researchgate.net This increases the electron density on the imine nitrogen, making it a better Lewis base and enhancing its ability to form stable coordinate bonds with metals. researchgate.net
Steric Effects: Steric hindrance arises from the spatial arrangement of atoms. The introduction of bulky substituents, particularly at positions ortho to the imine bridge or the hydroxyl group, can have significant structural consequences. rsc.orgmdpi.com
Molecular Planarity: Schiff bases derived from salicylaldehyde (B1680747) are often non-planar, with a notable dihedral angle between the two aromatic rings. nih.gov Introducing bulky substituents can increase this twisting. rsc.org
This table correlates the properties of substituents with their effects on the molecule's structure and interactions.
| Substituent Property | Effect on Molecular Structure/Electrons | Correlated Impact on Interactions |
|---|---|---|
| Electronic: High electron-withdrawing capacity (e.g., -NO₂) | Decreases electron density on imine N and phenolic O. | Weakens metal chelation stability; strengthens H-bond via increased phenol acidity. researchgate.net |
| Electronic: High electron-donating capacity (e.g., -OCH₃) | Increases electron density on imine N and phenolic O. researchgate.net | Enhances metal chelation stability; may weaken H-bond via decreased phenol acidity. researchgate.net |
| Steric: Bulky group ortho to imine link | Increases the dihedral angle between the aromatic rings. rsc.org | May disrupt π-conjugation, weakening electronic communication between rings; can hinder metal ion approach. researchgate.netrsc.org |
| Steric: Small, non-bulky group | Maintains relative planarity of the molecule. | Allows for effective π-conjugation and unhindered access to coordination sites. |
Conclusions and Future Research Directions
Summary of Key Academic Discoveries and Methodological Advancements
Research into 2-{[(4-Nitrophenyl)imino]methyl}phenol has led to several key discoveries, underpinned by significant methodological advancements in its synthesis and characterization.
Methodological Advancements: The synthesis of this Schiff base is primarily achieved through a condensation reaction between salicylaldehyde (B1680747) and 4-nitroaniline (B120555). tandfonline.comijcm.ir Methodological flexibility has been demonstrated through the successful application of both conventional heating under reflux and more modern microwave-assisted synthesis, offering rapid and efficient production. tandfonline.com The characterization of the compound and its derivatives has been comprehensive, employing a suite of advanced analytical techniques including FT-IR, ¹H-NMR, ¹³C-NMR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis. tandfonline.comnih.gov A significant methodological focus has been the use of single-crystal X-ray diffraction to elucidate the precise molecular and crystal structure, providing detailed data on bond lengths, angles, and intermolecular interactions. ijcm.irnih.gov
Key Academic Discoveries:
Coordination Chemistry: A primary discovery is the compound's efficacy as a bidentate ligand, readily forming stable complexes with a variety of metal ions such as Cu(II), Ni(II), Co(II), and La(III). tandfonline.comtandfonline.com Spectroscopic and analytical data suggest that these complexes often adopt a distorted octahedral geometry. tandfonline.comtandfonline.comresearchgate.net
Structural Insights: X-ray crystallography has been instrumental in revealing the detailed solid-state architecture of this compound and its analogues. A recurring structural motif is the formation of a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, which creates a stable six-membered pseudo-ring (S(6) ring motif). ijcm.irnih.gov These studies also show that the molecule is typically non-planar, with a significant dihedral angle between the two aromatic rings. ijcm.ir
Biological Activity: A major area of discovery has been the biological potential of the compound's metal complexes. In-vitro studies have demonstrated promising anticancer activity against human cancer cell lines, including MCF-7 (breast) and HeLa (cervical). tandfonline.comtandfonline.com Furthermore, the Schiff base and its complexes exhibit notable antimicrobial properties, with studies showing that metal complexation can enhance the activity against various bacterial and fungal strains. tandfonline.comresearchgate.net
Computational Analysis: The application of computational methods, particularly Density Functional Theory (DFT), has provided deep insights into the electronic properties of the molecule. elsevierpure.comomu.edu.tr These studies have been used to calculate the HOMO-LUMO energy gap, map the molecular electrostatic potential, and correlate theoretical findings with experimental results from UV-Vis and FT-IR spectroscopy. elsevierpure.com
The crystallographic data for this compound and a related derivative are summarized below, showcasing the precise structural information that has been a cornerstone of its academic discovery.
| Parameter | This compound | (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol |
| Formula | C₁₃H₁₀N₂O₃ | C₂₀H₁₆N₂O₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P21/c |
| a (Å) | 12.413 | 15.3407 |
| b (Å) | 5.744 | 9.5618 |
| c (Å) | 15.597 | 11.7616 |
| **β (°) ** | 97.69 | 100.615 |
| Reference | nih.gov | nih.gov |
Unexplored Research Avenues and Emerging Concepts
While foundational knowledge has been established, numerous research avenues for this compound remain largely unexplored. These emerging concepts could significantly expand its application and scientific understanding.
Advanced Materials: The photophysical properties inherent to Schiff bases with conjugated aromatic systems suggest potential, yet unexplored, applications in materials science. researchgate.net Future research could investigate the utility of this compound and its derivatives in the development of solar filters, optical switches, and other microelectronic devices. researchgate.net
Chemical Sensing: Structurally related salicylidene derivatives have demonstrated utility as anion sensors. nih.gov A promising and unexplored avenue is the investigation of this compound and its metal complexes as selective and sensitive chemosensors for detecting specific ions or molecules.
Catalysis: The metal complexes of Schiff bases are known to be effective catalysts for various organic reactions, such as oxidations. tandfonline.com The catalytic potential of this compound complexes has not been systematically studied and represents a significant area for future investigation.
Targeted Therapeutics and Mechanistic Studies: Current biological research has focused on broad-spectrum screening for anticancer and antimicrobial effects. tandfonline.comtandfonline.com An emerging concept is to move towards more targeted therapeutic research. Molecular docking studies on similar compounds have identified specific enzyme targets like tankyrase-2. bas.bgscientific-publications.net Future work could focus on identifying specific biological targets for this compound derivatives and elucidating their precise mechanisms of action.
Structure-Activity Relationship (SAR) Studies: Although various derivatives have been synthesized, there is a lack of systematic SAR studies. A comprehensive investigation into how specific substitutions on either the phenolic or nitrophenyl ring affect the compound's biological activity, coordination behavior, and material properties is a critical unexplored avenue.
Challenges and Opportunities in the Field of this compound Research
The continued development of this compound as a functional molecule faces several challenges, which are intrinsically linked to significant opportunities for innovation.
Challenges:
Bioavailability and Solubility: A primary challenge for the development of this compound for biological applications is its typically low solubility in aqueous media, which can hinder bioavailability and complicate in-vivo studies. atlantis-press.com
Mechanism of Action: While biological activities have been reported, the underlying molecular mechanisms often remain poorly understood. Elucidating how these compounds exert their antimicrobial or cytotoxic effects is a significant scientific challenge that must be overcome for rational drug design.
Selectivity and Toxicity: For any potential therapeutic agent, achieving high selectivity for pathogenic microbes or cancer cells over host cells is paramount to minimize toxicity. ontosight.ai This remains a key challenge in the development of Schiff base compounds.
Opportunities:
Synthetic Versatility: The greatest opportunity lies in the synthetic flexibility of the Schiff base condensation reaction. tandfonline.com This allows for the straightforward creation of a large library of derivatives by modifying the precursor aldehyde and amine. This facilitates the fine-tuning of steric and electronic properties to optimize specific functions, whether for biological activity or material science applications. nih.gov
Metal Complexation: The proven ability of this ligand to coordinate with a wide range of metal ions is a major opportunity. Research has consistently shown that metal complexation can substantially enhance biological activity. tandfonline.comtandfonline.com Exploring a broader palette of metals, including those with known therapeutic or catalytic properties, could yield novel complexes with superior performance.
Computational-Guided Design: The increasing power and accessibility of computational chemistry tools present a significant opportunity. elsevierpure.com DFT and molecular docking can be used to predict the properties, reactivity, and biological target interactions of new derivatives before they are synthesized. bas.bg This rational design approach can accelerate the discovery of lead compounds and reduce the reliance on costly and time-consuming trial-and-error synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
